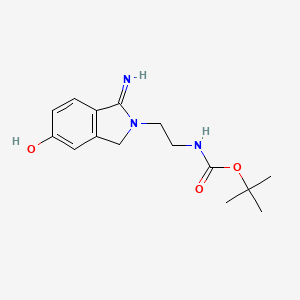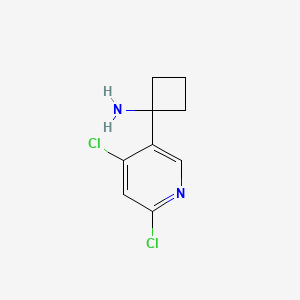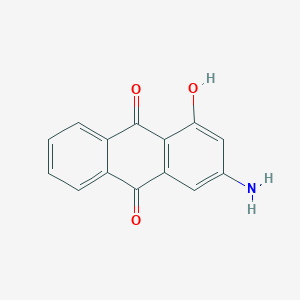
3-Amino-1-hydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-hydroxyanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to the anthracene core, specifically at the 3rd and 1st positions, respectively. The compound is known for its vibrant color and is used in various applications, including dyes, pharmaceuticals, and as an analytical reagent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-hydroxyanthracene-9,10-dione typically involves the functionalization of anthracene derivatives. One common method includes the amidation of weak amines, where 1-aminoanthracene-9,10-dione is coupled with sterically hindered carboxylic acids using COMU as the coupling agent . Another method involves the oxidative bromination of aminoanthracene-9,10-dione using nonanebis(peroxoic acid), which offers better stability and ease of preparation compared to conventional peracids .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of sulfuric acid and nitrobenzene at high temperatures (80 to 120 °C) with or without catalysts like copper or copper sulfate is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Bromination using molecular bromine or nonanebis(peroxoic acid) under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Brominated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-hydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Amino-1-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxyanthracene-9,10-dione: Lacks the amino group, making it less reactive in certain substitution reactions.
3-Aminoanthracene-9,10-dione: Lacks the hydroxyl group, affecting its solubility and reactivity.
1,4-Dihydroxyanthracene-9,10-dione: Contains two hydroxyl groups, leading to different chemical properties and applications.
Uniqueness
3-Amino-1-hydroxyanthracene-9,10-dione is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality allows for a broader range of applications in scientific research and industry compared to its analogs .
Eigenschaften
CAS-Nummer |
645389-79-3 |
|---|---|
Molekularformel |
C14H9NO3 |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
3-amino-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9NO3/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6,16H,15H2 |
InChI-Schlüssel |
GFVDTZAAYDPPDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B13115755.png)


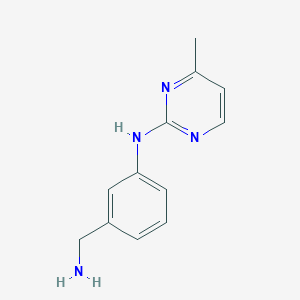

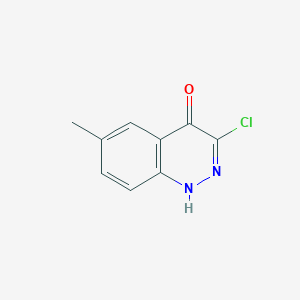
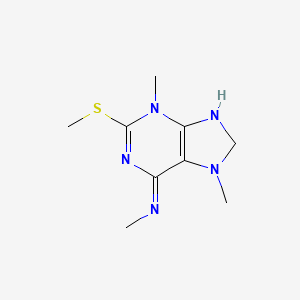
![1-[(Isopentyloxy)methoxy]-3-methylbutane](/img/structure/B13115783.png)
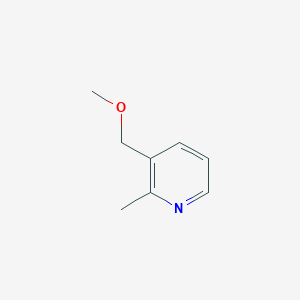
![7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13115797.png)

